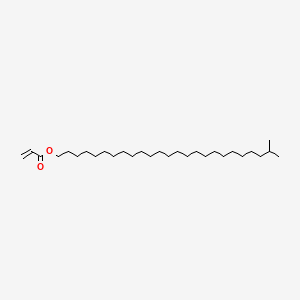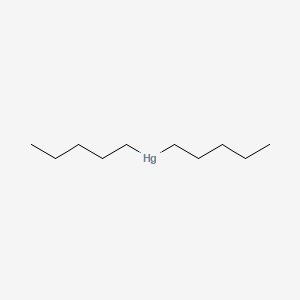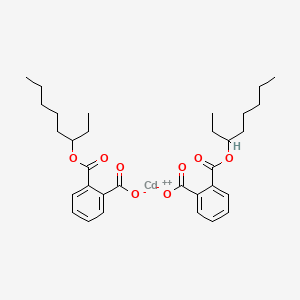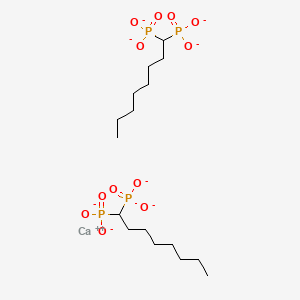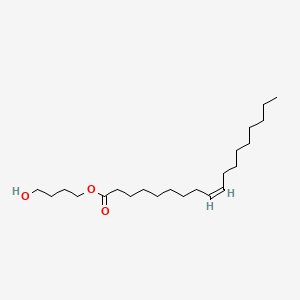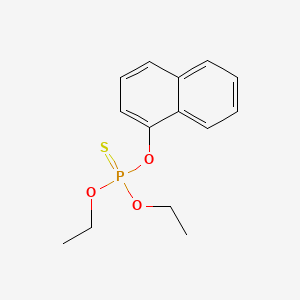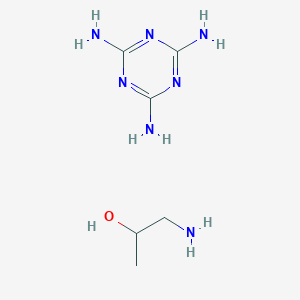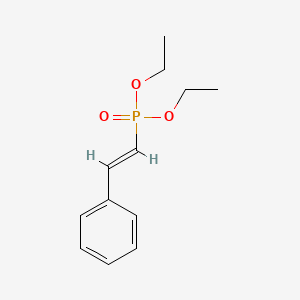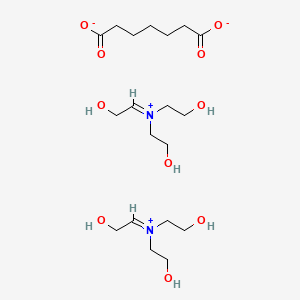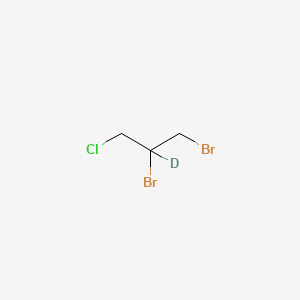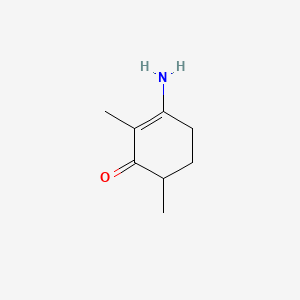
Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester: is a chemical compound known for its applications in various industries, particularly in cosmetics and personal care products. It is a type of ester formed from octadecanoic acid (stearic acid) and 2-octyldodecyl alcohol. This compound is often used for its emollient properties, providing a smooth and soft texture to formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester typically involves the esterification of octadecanoic acid with 2-octyldodecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to speed up the process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acids.
Substitution: Various esters and other substituted products.
Applications De Recherche Scientifique
Chemistry: In chemistry, octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on biological membranes. It is also used in the formulation of lipid-based drug delivery systems .
Medicine: In medicine, this compound is used in topical formulations for its emollient properties. It helps in moisturizing and protecting the skin .
Industry: Industrially, this compound is widely used in cosmetics and personal care products, such as lotions, creams, and lipsticks, due to its ability to provide a smooth and soft texture .
Mécanisme D'action
The mechanism of action of octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester primarily involves its interaction with the lipid bilayers of biological membranes. It integrates into the lipid bilayer, enhancing its fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration and moisturization .
Comparaison Avec Des Composés Similaires
- Octyldodecyl stearoyl stearate
- 2-Octyldodecyl 12-((1-oxooctadecyl)oxy)octadecanoate
- Linolein, 2-mono-
Uniqueness: Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is unique due to its specific combination of octadecanoic acid and 2-octyldodecyl alcohol, which provides distinct emollient properties. Compared to similar compounds, it offers better skin conditioning and moisturizing effects, making it highly valuable in cosmetic formulations .
Propriétés
Numéro CAS |
74659-70-4 |
|---|---|
Formule moléculaire |
C38H76O3 |
Poids moléculaire |
581.0 g/mol |
Nom IUPAC |
2-octyldodecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C38H76O3/c1-4-7-10-13-15-18-22-26-31-36(30-25-21-14-11-8-5-2)35-41-38(40)34-29-24-20-17-16-19-23-28-33-37(39)32-27-12-9-6-3/h36-37,39H,4-35H2,1-3H3 |
Clé InChI |
GGFRVKGOEQKYKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


